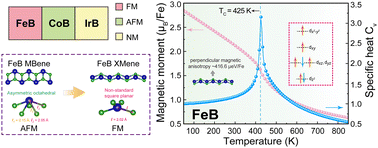Enriching 2D transition metal borides via MB XMenes (M = Fe, Co, Ir): Strong correlation and magnetism†
Nanoscale Horizons Pub Date: 2023-11-14 DOI: 10.1039/D3NH00364G
Abstract
Recently, two-dimensional (2D) FeSe-like anti-MXenes (or XMenes), composed of late d-block transition metal M and p-block nonmetal X elements, have been both experimentally and theoretically investigated. Here, we select three 2D borides FeB, CoB and IrB for a deeper investigation by including strong correlation effects, as a fertile ground for understanding and applications. Using a combination of Hubbard corrected first-principles calculations and Monte Carlo simulations, FeB and CoB are found to be ferro- and anti-ferro magnetic, contrasting with the non-magnetic nature of IrB. The metallic FeB XMene monolayer, superior to most of the MXenes or MBenes, exhibits robust ferromagnetism, driven by intertwined direct-exchange and super-exchange interactions between adjacent Fe atoms. The predicted Curie temperature (TC) of the FeB monolayer via the Heisenberg model reaches an impressive 425 K, with the easy-axis oriented out-of-plane and high magnetic anisotropic energy (MAE). The asymmetry in the spin-resolved transmission spectrum induces a thermal spin current, providing an opportunity for spin filtration. This novel 2D FeB material is expected to hold great promise as an information storage medium and find applications in emerging spintronic devices.


Recommended Literature
- [1] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [2] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
- [3] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†
- [4] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [5] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†
- [6] New-generation integrated devices based on dye-sensitized and perovskite solar cells
- [7] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [8] Solvent screening for a hard-to-dissolve molecular crystal
- [9] Metallic anodes for next generation secondary batteries
- [10] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal

Journal Name:Nanoscale Horizons
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 16200-52-5
-
CAS no.: 1596-13-0
-
CAS no.: 137361-05-8









